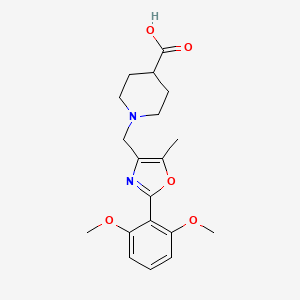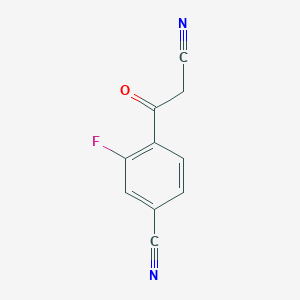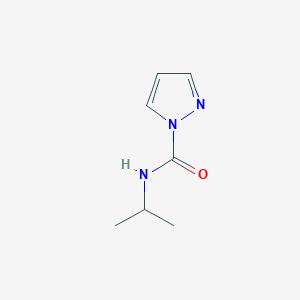![molecular formula C6H6N4O B12854123 Oxazolo[5,4-d]pyrimidine-5-methanamine](/img/structure/B12854123.png)
Oxazolo[5,4-d]pyrimidine-5-methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Oxazolo[5,4-d]pyrimidine-5-methanamine is a heterocyclic compound that features both oxazole and pyrimidine rings fused together.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of oxazolo[5,4-d]pyrimidine-5-methanamine typically involves the cyclization of pyrimidine derivatives to form the fused oxazole ring. One common method is the dehydrative cyclization of N-(4-hydroxypyrimidin-5-yl)benzamides using reagents such as phosphorus oxychloride or polyphosphoric acid . Another approach involves the condensation of oxazole derivatives leading to fused pyrimidine rings .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general principles of heterocyclic synthesis, including the use of high-throughput screening and optimization of reaction conditions, are likely applied to scale up the production of this compound .
Analyse Des Réactions Chimiques
Types of Reactions
Oxazolo[5,4-d]pyrimidine-5-methanamine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include phosphorus oxychloride, polyphosphoric acid, and sodium ethoxide . Reaction conditions often involve heating and the use of solvents such as ethanol or dimethyl sulfoxide (DMSO) .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, the dehydrative cyclization of N-(4-hydroxypyrimidin-5-yl)benzamides can yield 2-aryl-7-chlorooxazolo[5,4-d]pyrimidines .
Applications De Recherche Scientifique
Oxazolo[5,4-d]pyrimidine-5-methanamine has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of oxazolo[5,4-d]pyrimidine-5-methanamine involves its interaction with specific molecular targets. For example, it has been shown to inhibit human vascular endothelial growth factor receptor-2 (VEGFR-2), which plays a role in angiogenesis . Molecular docking studies have demonstrated its binding mode to the VEGFR-2 active site, highlighting its potential as a therapeutic agent .
Comparaison Avec Des Composés Similaires
Similar Compounds
Oxazolo[4,5-d]pyrimidine: Another heterocyclic compound with similar structural features but different biological activities.
Pyrido[2,3-d]pyrimidine: A related compound with a fused pyridine and pyrimidine ring system.
Uniqueness
Oxazolo[5,4-d]pyrimidine-5-methanamine is unique due to its specific structural configuration, which allows it to interact with a diverse range of molecular targets. Its potential as a kinase inhibitor and its activity against VEGFR-2 distinguish it from other similar compounds .
Propriétés
Formule moléculaire |
C6H6N4O |
|---|---|
Poids moléculaire |
150.14 g/mol |
Nom IUPAC |
[1,3]oxazolo[5,4-d]pyrimidin-5-ylmethanamine |
InChI |
InChI=1S/C6H6N4O/c7-1-5-8-2-4-6(10-5)11-3-9-4/h2-3H,1,7H2 |
Clé InChI |
GRJPQYHTVHZOMA-UHFFFAOYSA-N |
SMILES canonique |
C1=C2C(=NC(=N1)CN)OC=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(Bromomethyl)benzo[d]oxazole-6-carboxaldehyde](/img/structure/B12854052.png)


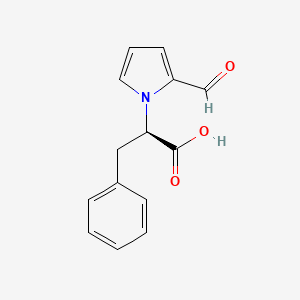

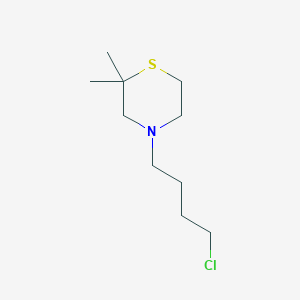

![(2S)-2-Amino-2-(1-bicyclo[1.1.1]pentanyl)acetic acid](/img/structure/B12854086.png)
![Methyl 2-{1-[(6-fluoroquinolin-2-yl)methyl]piperidin-4-yl}acetate](/img/structure/B12854087.png)

